molecular formula C7H8BrNS B2376323 4-Bromo-2-(methylthio)aniline CAS No. 475089-07-7

4-Bromo-2-(methylthio)aniline

Cat. No.: B2376323
CAS No.: 475089-07-7
M. Wt: 218.11
InChI Key: CHYIYEIZHLINAD-UHFFFAOYSA-N
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Description

4-Bromo-2-(methylthio)aniline is an organic compound with the molecular formula C7H8BrNS It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the fourth position and a methylthio group at the second position

Scientific Research Applications

4-Bromo-2-(methylthio)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in this case would be the organoboron reagents used in the SM coupling .

Mode of Action

In the context of the SM coupling, 4-Bromo-2-(methylthio)aniline likely participates in the reaction as an electrophilic organic group . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with the electrophilic organic group . Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm coupling, the compound contributes to the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis and can impact a wide range of biochemical pathways.

Result of Action

As a participant in the sm coupling reaction, the compound contributes to the formation of new carbon–carbon bonds , which can lead to the synthesis of a wide range of organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . The organoboron reagents used in the reaction are relatively stable, readily prepared, and generally environmentally benign . These factors can influence the action and efficacy of this compound in the reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(methylthio)aniline typically involves the bromination of 2-(methylthio)aniline. One common method is the electrophilic aromatic substitution reaction, where 2-(methylthio)aniline is treated with bromine in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(methylthio)aniline undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin and hydrochloric acid, catalytic hydrogenation.

    Substitution: Boronic acids, palladium catalysts.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoaniline: Similar structure but lacks the methylthio group, leading to different chemical reactivity and applications.

    2-(Methylthio)aniline: Lacks the bromine atom, resulting in different substitution patterns and reactivity.

    4-Chloro-2-(methylthio)aniline: Similar structure with a chlorine atom instead of bromine, leading to differences in reactivity and applications.

Uniqueness

4-Bromo-2-(methylthio)aniline is unique due to the presence of both bromine and methylthio substituents, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-bromo-2-methylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYIYEIZHLINAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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